molecular formula C14H12O B160227 4-Acetylbiphenyl CAS No. 92-91-1

4-Acetylbiphenyl

Cat. No. B160227
CAS RN: 92-91-1
M. Wt: 196.24 g/mol
InChI Key: QCZZSANNLWPGEA-UHFFFAOYSA-N
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Description

4-Acetylbiphenyl is involved in the study of inactivation of 7-ethoxy-4-trifluoromethylcoumarin ortho-deethylase activity by various arylalkynes . It is used in the preparation of Schiff’s base .


Synthesis Analysis

The synthesis of 4-Acetylbiphenyl can be achieved through the Suzuki reaction . This reaction involves coupling an aryl bromide with an arylboronic acid to produce a biphenyl . Another method involves the Friedel-Crafts Acylation and Alkylation with Acid Chlorides . A reaction involving phenylboronic acid, potassium carbonate, and palladium chloride has also been reported .


Molecular Structure Analysis

The molecular formula of 4-Acetylbiphenyl is C14H12O . Its average mass is 196.245 Da and its monoisotopic mass is 196.088821 Da . The molecule contains a total of 28 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone .


Chemical Reactions Analysis

The Suzuki reaction is a key process in the chemical reactions of 4-Acetylbiphenyl . This reaction combines two hydrocarbon fragments with the aid of a catalyst, usually palladium in a basic environment . The reaction can conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids .


Physical And Chemical Properties Analysis

4-Acetylbiphenyl has a density of 1.1±0.1 g/cm^3 . Its boiling point is 326.0±11.0 °C at 760 mmHg . The enthalpy of vaporization is 56.8±3.0 kJ/mol and the flash point is 139.9±14.2 °C . The index of refraction is 1.567 .

Scientific Research Applications

Supramolecular Chemistry and Surface Assembly

4-Acetylbiphenyl has been studied for its potential in supramolecular chemistry, particularly in the assembly of molecules on surfaces like gold (Au). It forms robust, structurally directional supramolecules on the Au(111) surface. These structures, stabilized by weak long-range dispersive forces, are resilient to external perturbations and have potential applications in creating complex molecular nano-objects, which might be used in devices or as seeds for extended hierarchical structures (Robles et al., 2020).

On-Surface Movement of Single Atoms

Further research in the area of supramolecular nanostructures involves 4-acetylbiphenyl and its interaction with single Au adatoms on Au(111). These studies have demonstrated the controlled rotation and translation of Au atoms using voltage pulses. This manipulation is driven neither by mechanical interaction nor direct electronic excitation, showcasing the molecule's potential in the precise movement of single atoms, a critical aspect of nanotechnology (Ohmann et al., 2015).

Electronic Switches on Silicon

4-Acetylbiphenyl's ability to act as a reversible switch between two conformations on a Si(100)-(2 × 1) surface has been demonstrated. This functionality indicates its potential in creating logical inputs for atomic-scale circuits. It can selectively passivate and depassivate dangling-bond pairs on silicon surfaces, crucial for the development of miniaturized electronic devices (Nickel et al., 2016).

Catalysis and Chemical Synthesis

The compound plays a role in catalysis, particularly in the acylation of biphenyl with acetic anhydride and carboxylic acids over zeolite catalysts. It's a primary product in these reactions, indicating its importance in organic synthesis and chemical engineering (Escola & Davis, 2001).

Antifungal Activities

4-Acetylbiphenyl thiosemicarbazone and its Cu(II) complexes exhibit significant antifungal activity against Botrytis cinerea in strawberries. This suggests its potential in agricultural applications, particularly in the development of antifungal agents (Mei-yun, 2008).

Antibacterial and Antifungal Properties

New chalcone and epoxy chalcone compounds synthesized from 4-acetylbiphenyl have been evaluated for their antibacterial and antifungal properties. They show promising activity against fungal strains like Fusarium and Aspergillus niger, highlighting their potential in pharmaceutical applications (Ali et al., 2021).

Electrochemical Hydrodechlorination

Studies on the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions have revealed the effectiveness of palladium-loaded cathode materials in this process. This research suggests applications in environmental remediation, particularly in the treatment of chlorinated organic compounds (Yang et al., 2006).

Safety And Hazards

When handling 4-Acetylbiphenyl, it is recommended to wear personal protective equipment/face protection . Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

On a gold surface, supramolecules composed of 4-Acetylbiphenyl molecules show structural directionality, reproducibility, and robustness to external perturbations . This suggests new ways of creating complex molecular nano-objects that can eventually be used as devices or as seeds for extended hierarchical structures .

properties

IUPAC Name

1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZZSANNLWPGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052619
Record name 4'-Acetylbiphenyl
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylbiphenyl

CAS RN

92-91-1
Record name 4-Acetylbiphenyl
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Record name 4-Acetylbiphenyl
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Record name 4-ACETYLBIPHENYL
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-
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Record name 4'-Acetylbiphenyl
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Record name 4'-phenylacetophenone
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Record name 4-ACETYLBIPHENYL
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Synthesis routes and methods I

Procedure details

Table 1, Entry 11. In the reaction tube were mixed 4-acetylphenyl triflate (0.268 g, 1.0 mmol), phenyltributyltin (0.441 g, 1.2 mmol), Pd2 dba3 (0.00916 g, 0.010 mmol), triphenylarsine (0.0245 g, 0.080 mmol), lithium chloride (0.127 g, 3.0 mmol) and 1.0 ml NMP.under nitrogen. The contents of the flask were irradiated for 2.50 min with an effect of 50 W. After cooling, addition of 1 M aqueous KF (4 ml) with stirring for 120 min, were followed by dilution (DCM) and filtration through a pad of celite. The filtrate was washed with water (25 ml). Additional extraction of the aqueous phase was performed with DCM (2×25 ml). The combined extracts were washed with 25 ml saline and concentrated to an oil. The crude product was purified by column chromatography on silica gel using i-hexane/ethyl acetate (10/1) as the eluent. The yield was 68% (white solid).
Quantity
0.268 g
Type
reactant
Reaction Step One
Quantity
0.441 g
Type
reactant
Reaction Step One
Quantity
0.0245 g
Type
reactant
Reaction Step One
Quantity
0.127 g
Type
reactant
Reaction Step One
Quantity
0.00916 g
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to General Procedure A, a mixture of 4-chloroacetophenone (65 μL, 0.50 mmol), phenylboronic acid (91 mg, 0.75 mmol), CsF (228 mg, 1.50 mmol), Pd(OAc)2 (2 mg, 0.01 mmol) and ligand 12f (8 mg, 0.02 mmol) in 1,4-dioxane (2.5 mL) was heated to reflux, cooled and filtered. After evaporation of the solvent, recrystallization from hexane containing a small amount of EtOAc gave 51b (86 mg, 88%) as colorless crystals. 1H NMR (300 MHz, CDCl3) δ 8.05 (d, 2H, J=8.4 Hz), 7.69 (d, 2H, J=8.4 Hz), 7.63 (d, 2H, J=7.2 Hz), 7.50-7.40 (m, 3H), 2.64 (s, 3H); 13C NMR (75.5 MHz, CDCl3) δ 197.7, 145.8, 139.8, 135.8, 128.93, 128.89, 128.2, 127.24, 127.20, 26.6.
Quantity
65 μL
Type
reactant
Reaction Step One
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Yield
88%

Synthesis routes and methods III

Procedure details

Compound 5 (30 mg, 2 μmol Pd), 1-(4-bromophenyl)ethan-1-one (0.20 g, 1 mmol), phenylboronic acid (0.15 g, 1.2 mmol), potassium carbonate (0.21 g, 1.5 mmol), and o-xylene (3 mL) were sequentially added to a 15 mL septum-sealed test tube under protection of nitrogen. The mixture was then heated at 130° C. for 5 h. After it was cooled to the room temperature, 8 mL of anhydrous ether was added to precipitate compound 5. The mixture was centrifuged and f the upper liquid layer was transferred via a syringe into a 20 mL round-bottom flask. Repeated the above precipitation procedure once. The combined liquid layer was concentrated under reduced pressure to give an oily residue. A saturated ammonium chloride solution (5 mL) was then added. The resulting mixture was extracted by ethyl acetate (10 mL×3), dried over anhydrous magnesium sulfate, filtrated, and concentrated to give a crude product. The crude product was further purified by column chromatography (silica gel, hexane/ethyl acetate=4/1) to give 0.20 g (99% yield) of 4-acetylbiphenyl. 1H NMR (300 MHz, DMSO-d6) δ 2.61 (s, 3H), 7.42–7.44 (m, 1H), 7.48–7.51 (m, 2H), 7.73 (d, J=8.5 Hz, 2H), 7.81 (d, J=8.5 Hz, 2H), 7.69 (d, J=8.5 Hz, 2H) ppm.
[Compound]
Name
Compound 5
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods IV

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.2 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
984
Citations
YH Kim, DW Cho, NW Song, D Kim, M Yoon - Journal of Photochemistry …, 1997 - Elsevier
The photophysical properties of 4-acetylbiphenyl (ACBP) in various solvents and in aqueous α-cyclodextrin (α-CD) solution have been investigated using steady-state and time-…
Number of citations: 22 www.sciencedirect.com
V Zobac, R Robles, N Lorente - The Journal of Physical Chemistry …, 2020 - ACS Publications
… We report on a theoretical study of adsorption of 4-acetylbiphenyl molecule and its diffusion properties in the main directions of the Au(111) surface. Structural changes of the molecule, …
Number of citations: 6 pubs.acs.org
S Bi, E Gao, L Tian, S Liu - Synthesis and reactivity in inorganic and …, 1998 - Taylor & Francis
… In the present paper, we describe the syntheses and characterizations of 4-acetylbiphenyl … The preparation of 4-acetylbiphenyl thiosemicarbazone and their complexes may be …
Number of citations: 4 www.tandfonline.com
R Robles, V Zobač, KHA Yeung, F Moresco… - Physical Chemistry …, 2020 - pubs.rsc.org
… On a gold surface, supramolecules composed of 4-acetylbiphenyl molecules show … -range dispersive forces stabilizing the 4-acetylbiphenyl molecules together. Metallic adatoms serve …
Number of citations: 5 pubs.rsc.org
JS Shukla, HH Singh, SS Parmar - Canadian Journal of …, 1967 - cdnsciencepub.com
… Our use of purified enzyme preparations in further studies of enzyme inhibition by 2 - methyl - 3 - (4' - acetylbiphenyl) -4 - quinazolones in the presence and absence of nicotinamide—…
Number of citations: 6 cdnsciencepub.com
P Lhoták, A Kurfürst, P NADENiK - Collection of Czechoslovak …, 1992 - cccc.uochb.cas.cz
2-(4'-Acetylbiphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole (I) was converted into α,β-unsaturated ketone II and pyridinium salt IV, which were used in preparation of triarylpyridines XIII-XIX by …
Number of citations: 3 cccc.uochb.cas.cz
K Karpagavalli, J Daisy Magdaline… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Comparative spectroscopic investigation of Biphenyl-4-carboxylic acid (BCA), 4-Acetylbiphenyl (ACB) and 2,4-difluorobiphenyl (DFB) are obtained by using Density Functional Theory (…
Number of citations: 2 www.tandfonline.com
JM Escola, ME Davis - Applied Catalysis A: General, 2001 - Elsevier
… 83C gives 4-acetylbiphenyl as the main product. The selectivity to 4-acetylbiphenyl is always … An increase of the Si/Al ratio in zeolite beta leads to slightly higher rates of 4-acetylbiphenyl …
Number of citations: 40 www.sciencedirect.com
Y Wada, M Sato, Y Tsukahara - Angewandte Chemie, 2006 - Wiley Online Library
… [c] Number of sensitizer molecules in the unit cell; acbp=4-acetylbiphenyl, bzp=… nature of the sensitizer (4-acetylbiphenyl or benzophenone). 4-Acetylbiphenyl encapsulated in the zeolite …
Number of citations: 138 onlinelibrary.wiley.com
R Robles, V Zobač, KHA Yeung, F Moresco… - Physical Chemistry …, 2020 - hal.science
… On a gold surface, supra-molecules composed of 4-acetylbiphenyl molecules show … long-range dispersive forces stabilizing the 4-acetylbiphenyl molecules together. Single Metallic …
Number of citations: 5 hal.science

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